molecular formula C19H15F5N4OS B10797865 Pentafluoro-[4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-lambda6-sulfane

Pentafluoro-[4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-lambda6-sulfane

Cat. No.: B10797865
M. Wt: 442.4 g/mol
InChI Key: PEMORNCGKKXBCP-UHFFFAOYSA-N
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Description

OSM-S-394 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Preparation Methods

The synthesis of OSM-S-394 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-394 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving the amine group, can be carried out to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

OSM-S-394 has been extensively studied for its potential antimalarial properties. It has shown activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development. The compound has been used in various biological evaluations to understand its efficacy and mechanism of action. Additionally, it has been explored for its potential use in other areas of medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of OSM-S-394 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein translation in the parasite, and its inhibition leads to the activation of the amino acid starvation response. The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-394 adduct. This mechanism is specific to the parasite, with human asparaginyl-tRNA synthetase being much less susceptible to this reaction .

Comparison with Similar Compounds

OSM-S-394 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and properties. Some of the similar compounds include OSM-S-106 and other analogs in the series. Compared to these compounds, OSM-S-394 has shown unique properties in terms of its efficacy and mechanism of action. The structural differences between these compounds, such as variations in the substituents on the thienopyrimidine scaffold, contribute to their distinct biological activities .

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Properties

Molecular Formula

C19H15F5N4OS

Molecular Weight

442.4 g/mol

IUPAC Name

pentafluoro-[4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-λ6-sulfane

InChI

InChI=1S/C19H15F5N4OS/c20-30(21,22,23,24)16-8-6-15(7-9-16)19-27-26-17-12-25-13-18(28(17)19)29-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2

InChI Key

PEMORNCGKKXBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)S(F)(F)(F)(F)F

Origin of Product

United States

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